

Conformational Landscape of Thiazole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Thiazole-2-carboxylic acid

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Abstract

Thiazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides an in-depth analysis of the conformational preferences of **thiazole-2-carboxylic acid**, summarizing key quantitative data from spectroscopic and computational studies. Detailed experimental and computational protocols are presented to aid in the replication and extension of these findings. Visual representations of the conformational space and analytical workflows are provided to facilitate a deeper understanding of the structure-property relationships of this important molecule.

Introduction

The thiazole ring is a prominent scaffold in a multitude of pharmaceuticals due to its ability to engage in a variety of non-covalent interactions. The substituent at the 2-position, a carboxylic acid group in this case, introduces rotational flexibility, leading to the existence of different conformers. The relative populations of these conformers can significantly influence the molecule's interaction with biological targets. Understanding the conformational landscape, including the relative energies of stable conformers and the energy barriers for their interconversion, is therefore crucial for rational drug design and development.

This guide focuses on the conformational analysis of monomeric **thiazole-2-carboxylic acid**, primarily exploring the rotational isomerism around the C2-C(carboxyl) bond.

Conformational Isomers of Thiazole-2-carboxylic Acid

The primary conformational flexibility in **thiazole-2-carboxylic acid** arises from the rotation of the carboxylic acid group relative to the thiazole ring. This leads to two principal planar conformers, designated as Form I (trans) and Form II (cis). The nomenclature refers to the orientation of the carbonyl bond of the carboxylic acid with respect to the sulfur atom of the thiazole ring. An additional level of conformational isomerism exists due to the rotation of the hydroxyl group within the carboxylic acid moiety.

A study utilizing matrix isolation infrared spectroscopy and computational methods identified two main conformers.^{[1][2][3]} Form I, characterized by a trans orientation of the carboxylic group and an intramolecular hydrogen bond between the hydroxyl proton and the thiazole nitrogen, was found to be the most stable.^{[1][2][3]} Conformer II, which differs from Form I by a 180° rotation of the OH group, is higher in energy.^{[1][2][3]}

Quantitative Conformational Data

The relative energies and dihedral angles of the primary conformers of **thiazole-2-carboxylic acid** have been determined through computational chemistry. The following tables summarize these key quantitative findings.

Table 1: Calculated Relative Energies of **Thiazole-2-carboxylic Acid** Conformers

Conformer	Description	Relative Energy (kJ/mol)	Dihedral Angle (N=C-C=O)	Dihedral Angle (O=C-O-H)
Form I	trans O=C-C=S, trans C-O-H	0.00	180°	180°
Form II	trans O=C-C=S, cis C-O-H	7.9 - 9.1	180°	0°

Data sourced from computational studies at the B3LYP/6-311++G(3df,3pd) level of theory. The range in relative energy for Form II reflects the results from different computational models.[\[1\]](#)

Experimental and Computational Methodologies

A combination of spectroscopic and computational techniques has been employed to elucidate the conformational preferences of **thiazole-2-carboxylic acid**.

Matrix Isolation Infrared Spectroscopy

This experimental technique allows for the study of individual molecules in an inert matrix at low temperatures, preventing intermolecular interactions and trapping different conformers.

Protocol:

- A gaseous mixture of **thiazole-2-carboxylic acid** and an inert gas (e.g., argon or nitrogen) is prepared.
- This mixture is deposited onto a cold (e.g., 10 K) transparent window (e.g., CsI).
- The infrared spectrum of the isolated molecules is recorded.
- Conformational changes can be induced by irradiation with narrowband near-IR or UV light, allowing for the characterization of different conformers.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- The relative abundance of conformers can be estimated from the intensities of their characteristic vibrational bands.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Computational Chemistry

Quantum chemical calculations are essential for determining the geometries, relative energies, and rotational barriers of the conformers.

Protocol (Density Functional Theory - DFT):

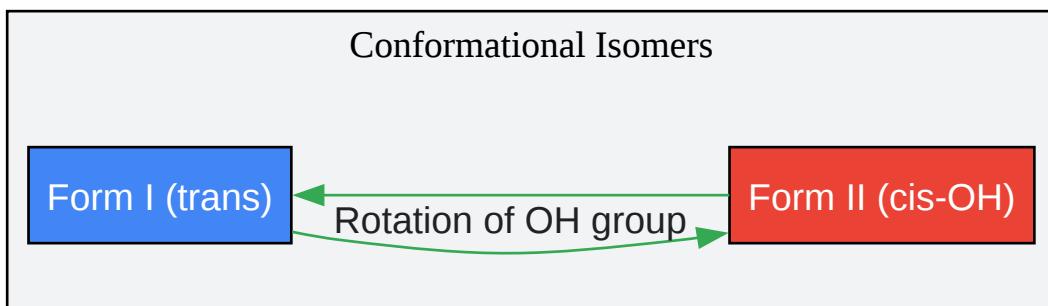
- The initial structures of the conformers of **thiazole-2-carboxylic acid** are built.
- Geometry optimization is performed to find the minimum energy structures. A common and effective method is the B3LYP functional with a large basis set, such as 6-311++G(3df,3pd).

[\[1\]](#)

- Vibrational frequency calculations are carried out to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the infrared spectra for comparison with experimental data.
- The potential energy surface can be scanned by systematically changing the key dihedral angles (N=C-C=O and O=C-O-H) to map the energy landscape and identify transition states for conformational interconversion.

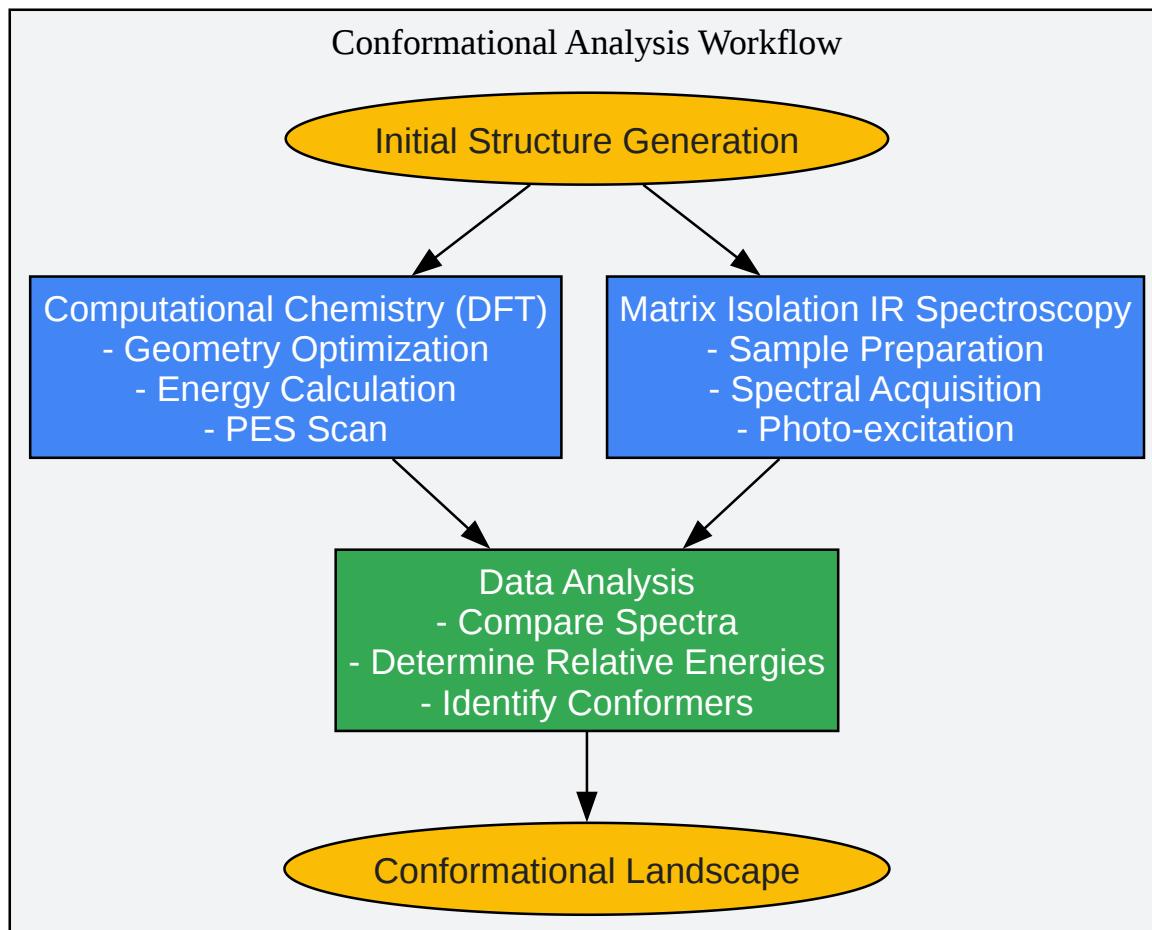
Visualization of Conformational Space and Workflow

The following diagrams illustrate the key conformational isomers and the general workflow for their analysis.



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Caption: Rotational isomers of **Thiazole-2-carboxylic acid**.



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